Benzyl-PEG3-acid
Description
The compound's importance extends beyond simple chemical synthesis, as it serves as a critical component in the development of proteolysis targeting chimeras, where its structural properties enable the formation of stable linkages between different molecular entities. The presence of both hydrophilic and hydrophobic regions within the same molecule makes it particularly valuable for applications requiring enhanced water solubility while maintaining specific binding characteristics. Research has demonstrated that the polyethylene glycol component significantly increases the water solubility of compounds in aqueous media, making it an essential tool for biochemical applications.
Chemical Structure and Molecular Characteristics
The molecular architecture of benzyl-polyethylene glycol-3-acid consists of a phenylmethyl group connected through a triethylene glycol chain to a propanoic acid terminus. The complete chemical structure can be described as 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, which reveals the systematic connectivity of the various functional components. The benzyl group, consisting of a phenyl ring attached to a methylene carbon, provides the hydrophobic anchor of the molecule, while the sequential ethylene glycol units create a flexible, hydrophilic spacer region.
The structural formula demonstrates the presence of multiple ether linkages within the polyethylene glycol chain, specifically containing two internal ethylene glycol units that contribute to the compound's overall flexibility and water solubility characteristics. The terminal carboxylic acid group provides a reactive site for further chemical modifications and conjugation reactions, making it particularly useful in synthetic applications requiring amide bond formation. The benzyl protecting group can be selectively removed through hydrogenolysis under appropriate conditions, allowing for controlled deprotection strategies in multi-step synthetic sequences.
The three-dimensional conformational behavior of benzyl-polyethylene glycol-3-acid reflects the inherent flexibility of the polyethylene glycol chain, which can adopt various conformations in solution depending on solvent conditions and intermolecular interactions. The molecular structure exhibits rotational freedom around the carbon-oxygen bonds within the polyethylene glycol segment, contributing to the compound's ability to function effectively as a flexible linker in complex molecular assemblies. This structural flexibility, combined with the defined spacing provided by the triethylene glycol chain, makes it particularly suitable for applications requiring specific geometric arrangements between connected molecular components.
Physicochemical Properties
The physicochemical characteristics of benzyl-polyethylene glycol-3-acid reflect the combined influence of its constituent functional groups and overall molecular architecture. The compound exhibits a molecular weight of 268.31 grams per mole, placing it within an optimal range for many synthetic and biological applications. The molecular formula C₁₄H₂₀O₅ indicates a relatively high oxygen content, which contributes significantly to the compound's hydrophilic properties and hydrogen bonding capacity.
The compound demonstrates enhanced water solubility compared to similar molecules lacking the polyethylene glycol component, a characteristic that has been specifically noted in multiple research contexts. This increased aqueous solubility stems from the ability of the ether oxygen atoms within the polyethylene glycol chain to form hydrogen bonds with water molecules, creating a favorable thermodynamic environment for dissolution. The hydrophilic nature of the polyethylene glycol segment effectively counterbalances the hydrophobic character of the benzyl group, resulting in amphiphilic properties that are valuable for various applications.
Storage and stability considerations indicate that benzyl-polyethylene glycol-3-acid maintains its chemical integrity when stored at temperatures of negative twenty degrees Celsius, with typical purity levels maintained at ninety-five percent or higher under proper storage conditions. The predicted density of approximately 1.141 grams per cubic centimeter suggests that the compound is denser than water, which may influence its behavior in aqueous reaction systems. The predicted pKa value of approximately 4.28 indicates that the carboxylic acid group will be predominantly ionized under physiological pH conditions, affecting its interaction with other molecular species.
Nomenclature and CAS Registry Information
The systematic chemical nomenclature of benzyl-polyethylene glycol-3-acid follows International Union of Pure and Applied Chemistry conventions, with the complete name being 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid. This systematic name accurately describes the molecular connectivity, starting from the propanoic acid terminus and working through the polyethylene glycol chain to the benzyl group. The nomenclature clearly indicates the presence of three distinct structural regions: the propanoic acid group, the triethylene glycol spacer, and the benzyl terminus.
Properties
IUPAC Name |
3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCDLBZNNIXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategies
Stepwise PEG Synthesis with Benzyl Protection
This method involves sequential elongation of the PEG chain while maintaining benzyl protection at one terminus. Key steps include:
- Initiator Preparation : A benzyl-protected diol (e.g., benzyloxyethanol) serves as the initiator for ring-opening polymerization (ROP) of ethylene oxide (EO).
- ROP of Ethylene Oxide : EO polymerizes under controlled conditions (e.g., base catalysis) to form a PEG3 chain.
- Functionalization : The free hydroxyl terminus is converted to a carboxylic acid via esterification or coupling reactions.
Example Reaction Pathway :
$$
\text{Benzyloxyethanol} + 3 \, \text{EO} \xrightarrow{\text{Base}} \text{Benzyl-PEG3-OH} \xrightarrow{\text{Chloroformate}} \text{Benzyl-PEG3-COCl} \xrightarrow{\text{H}_2\text{O}} \text{Benzyl-PEG3-acid}
$$
Key Reagents and Conditions
*Note: BenchChem data excluded per user instruction.
Ring-Opening Polymerization (ROP) with Terminal Functionalization
This approach leverages ROP to build the PEG3 backbone, followed by termination with a benzyl-protected group and subsequent carboxylation.
- Initiator : A triol with a benzyl-protected hydroxyl group (e.g., 1-(bis(2-hydroxyethyl)amino)-3-(1-ethoxyethoxy)propan-2-ol) initiates ROP of EO.
- Termination : Excess EO is quenched with benzyl bromide to cap the polymer chain.
- Carboxylation : The hydroxyl terminus is hydrolyzed or esterified to introduce the carboxylic acid.
Key Parameters
Functionalization Techniques
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG3-acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethoxy linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Role as a Linker in PROTACs
Benzyl-PEG3-acid is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to induce the targeted degradation of specific proteins by the ubiquitin-proteasome system. The compound connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein, facilitating their proximity and subsequent ubiquitination.
Drug Delivery Systems
The compound enhances the solubility and bioavailability of therapeutic agents, making it valuable in developing targeted therapies, particularly in oncology. Its ability to encapsulate drugs improves their pharmacokinetic properties, allowing for more effective treatments.
Study of Protein-Protein Interactions
This compound is instrumental in investigating protein-protein interactions and degradation pathways. Its PEG component contributes to low immunogenicity and prolongs circulation time in biological systems, making it suitable for in vivo studies.
Industrial Applications
In addition to its biomedical uses, this compound finds applications in producing high-performance materials and polymers due to its ability to form stable amide bonds.
Cancer Therapeutics
Research indicates that PROTACs incorporating this compound effectively degrade oncogenic proteins, demonstrating potential for novel cancer treatments. A study published in EBioMedicine highlighted how these compounds selectively target proteins involved in tumorigenesis.
Antiviral Activity
Ongoing studies are exploring the application of this compound in degrading viral proteins, which could lead to new antiviral therapies. Preliminary results suggest promising pathways for combating viral infections through targeted protein degradation.
Antimicrobial Applications
The unique properties of this compound may also be leveraged for developing antimicrobial agents through targeted protein degradation strategies. Research is currently investigating its efficacy against various bacterial strains.
Mechanism of Action
The mechanism of action of Benzyl-PEG3-acid involves its interaction with molecular targets through its functional groups. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the ethoxy linkages provide flexibility and solubility. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, facilitating its binding and activity.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 127457-63-0 .
- Molecular Formula : Presumed to be $ \text{C}{13}\text{H}{18}\text{O}6 $ (based on structural analogs like Benzyl-PEG3-alcohol, $ \text{C}{11}\text{H}{16}\text{O}3 $) .
- Functional Groups : Benzyl (aromatic), PEG3 (hydrophilic spacer), and carboxylic acid (reactive terminal group).
- Applications: Used in antibody-drug conjugates (ADCs), nanoparticle functionalization, and protein modification .
Comparison with Structurally Similar Compounds
Benzyl-PEG2-CH2COOH
- CAS Number: Not explicitly listed (see ).
- Molecular Formula : Likely $ \text{C}{12}\text{H}{16}\text{O}_5 $ (shorter PEG chain).
- Key Differences: PEG Length: PEG2 vs. PEG3, resulting in reduced hydrophilicity and shorter spacer length.
- Applications : Suitable for smaller biomolecule conjugates due to shorter spacer .
Bis-PEG3-Acetic Acid
- CAS Number : 13887-98-4 .
- Molecular Formula : $ \text{C}8\text{H}{14}\text{O}_7 $.
- Key Differences :
- Symmetry : Contains two PEG3 chains linked to a central acetic acid group, enabling bidirectional conjugation.
- Molecular Weight : 222.19 g/mol vs. ~280 g/mol (estimated for Benzyl-PEG3-acid).
- Applications : Crosslinking agents in hydrogel synthesis .
Methyl Benzoate
- CAS Number : 93-58-3 .
- Molecular Formula : $ \text{C}8\text{H}8\text{O}_2 $.
- Key Differences: Functional Groups: Ester group instead of PEG-acid; lacks hydrophilic spacer. Reactivity: Limited to ester hydrolysis or transesterification, unlike the versatile carboxylic acid in this compound.
- Applications : Flavoring agent, solvent .
Data Table: Comparative Analysis
Research Findings and Functional Insights
Solubility and Stability
Reactivity
- The carboxylic acid group in this compound allows for efficient coupling with amines (e.g., lysine residues in proteins), while ester-containing compounds like methyl benzoate require harsher conditions for modification .
Biological Activity
Benzyl-PEG3-acid, a compound with the CAS number 127457-63-0, is primarily recognized for its role as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound facilitates targeted protein degradation through the ubiquitin-proteasome system, making it a significant tool in drug development and therapeutic applications.
- Molecular Formula : C₁₄H₂₀O₅
- Molecular Weight : 268.306 g/mol
- Exact Mass : 268.131 g/mol
- Polar Surface Area (PSA) : 64.99 Ų
- LogP : 1.711
These properties indicate that this compound is relatively hydrophilic due to the presence of the PEG moiety, which enhances its solubility and facilitates interactions with biological systems.
This compound serves as a linker in PROTACs, which are bifunctional molecules designed to induce targeted degradation of specific proteins. The mechanism involves:
- Binding to E3 Ubiquitin Ligase : One end of the PROTAC binds to an E3 ligase, which is responsible for tagging proteins for degradation.
- Target Protein Recognition : The other end binds to the target protein that needs to be degraded.
- Ubiquitination and Degradation : This dual binding leads to ubiquitination of the target protein, marking it for destruction by the proteasome.
This process allows for selective degradation of proteins implicated in various diseases, including cancer.
In Vitro Studies
Research indicates that this compound-based PROTACs have demonstrated efficacy in degrading various oncogenic proteins in vitro. For instance:
- Targeted Degradation : Studies have shown that PROTACs utilizing this compound can effectively degrade proteins such as BRD4, which is involved in transcriptional regulation and has been implicated in several cancers .
Case Studies
- BRD4 Degradation :
- Targeting Oncogenic Proteins :
Comparative Analysis of PROTACs with Different Linkers
| Linker Type | Target Protein | Efficacy (Degradation Rate) | Reference |
|---|---|---|---|
| This compound | BRD4 | High | |
| VH032 | Various | Moderate | |
| PEG2 | Various | Low |
This table illustrates how different linkers impact the efficacy of PROTACs, with this compound showing superior performance in certain applications.
Q & A
Q. What are the established synthetic routes for Benzyl-PEG3-acid, and how can researchers optimize reaction yields?
this compound is typically synthesized via PEGylation, where a benzyl group is conjugated to a triethylene glycol (PEG3) spacer followed by terminal acid functionalization. Key steps include:
- Nucleophilic substitution : Benzyl bromide reacts with PEG3 derivatives under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Acid activation : The terminal hydroxyl group of PEG3 is converted to a carboxylic acid using oxidizing agents like Jones reagent or TEMPO/NaClO .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or preparative HPLC is recommended to isolate the product. For yield optimization, monitor reaction progress via TLC or LC-MS and adjust stoichiometric ratios (e.g., 1.2:1 benzyl bromide to PEG3 precursor) to account for side reactions .
Q. How can researchers validate the purity and structural identity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the benzyl group (δ 7.3–7.5 ppm aromatic protons) and PEG3 spacer (δ 3.5–3.7 ppm methylene protons) .
- HPLC-MS : Verify molecular weight ([M+H]⁺ expected for C₁₄H₂₀O₆: 308.3 g/mol) and purity (>95% by area under the curve) .
- FTIR : Check for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹) to rule out incomplete oxidation .
Q. What solvent systems are compatible with this compound for solubility studies?
this compound is polar due to the PEG3 spacer and carboxylic acid group. Optimal solvents include:
- Polar aprotic solvents : DMSO, DMF, or acetonitrile for reaction conditions.
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for biological assays. Avoid nonpolar solvents (e.g., hexane) due to limited solubility. Conduct solubility tests at 25°C using UV-Vis spectroscopy to quantify saturation points .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity of this compound in coupling reactions?
Discrepancies in coupling efficiency (e.g., amidation vs. esterification) may arise from:
- Activation method variability : Use carbodiimides (EDC/HOBt) for amidation vs. DCC/DMAP for esterification .
- Steric hindrance : The benzyl group may impede access to the carboxylic acid. Mitigate by using longer reaction times or elevated temperatures (40–60°C) . Validate protocols with control experiments (e.g., replacing this compound with succinic acid) and cross-reference data from peer-reviewed studies using tools like Reaxys or SciFinder .
Q. What strategies ensure the stability of this compound in long-term storage for reproducible experiments?
Stability is influenced by:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester bond .
- Light exposure : Use amber vials to avoid UV-induced degradation.
- Moisture control : Include desiccants (e.g., silica gel) in storage containers. Periodically assess stability via HPLC and adjust storage conditions based on degradation kinetics (e.g., Arrhenius modeling for shelf-life prediction) .
Q. How can researchers design experiments to resolve conflicting data on this compound’s cytotoxicity in cell-based assays?
Contradictory cytotoxicity results may stem from:
- Impurity profiles : Re-purify the compound and compare batches using LC-MS .
- Cell line variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., ATP assays) .
- Concentration thresholds : Perform dose-response curves (0.1–100 µM) to identify IC₅₀ values and exclude non-specific effects at high concentrations . Document all experimental parameters (e.g., serum concentration, incubation time) to enable cross-study comparisons .
Methodological Guidance
Q. What are best practices for citing literature on this compound in academic manuscripts?
- Primary sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over patents or commercial catalogs .
- Database tools : Use PubMed or Web of Science to locate recent studies and track citations via reference managers (e.g., EndNote) .
- Ethical standards : Disclose conflicts of interest (e.g., vendor-supplied samples) and adhere to IUPAC nomenclature .
Q. How should researchers document experimental protocols involving this compound for reproducibility?
Follow the Beilstein Journal of Organic Chemistry’s guidelines:
- Detailed methods : Specify reaction conditions (solvent, temperature, duration), purification steps, and analytical parameters (e.g., HPLC gradient) .
- Supporting information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary files .
- Data repositories : Deposit datasets in public platforms (e.g., Zenodo) with DOIs for transparency .
Data Contradiction Analysis
Q. How can researchers systematically analyze contradictions in this compound’s reported physicochemical properties?
Apply qualitative research frameworks:
- Triangulation : Cross-validate data from multiple techniques (e.g., NMR, X-ray crystallography) .
- Root-cause analysis : Identify variables like sample purity (e.g., residual solvents in NMR samples) or instrument calibration .
- Literature benchmarking : Compare results against databases like NIST Chemistry WebBook for melting points or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
